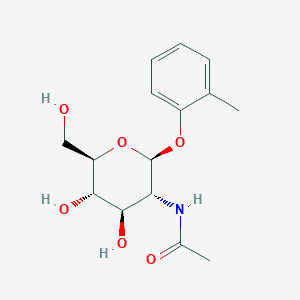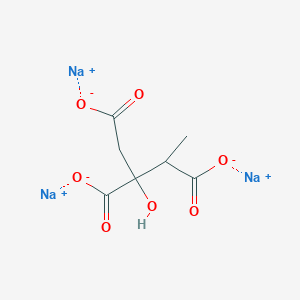
2-Methylcitric acid trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcitric acid trisodium: is a trisodium salt of 2-methylcitric acid, a compound that plays a significant role in the 2-methylcitric acid cycle. This cycle is crucial for the utilization of propionate as a source of carbon and energy in bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcitric acid trisodium can be synthesized by reacting 2-methylcitric acid with sodium hydroxide. The reaction typically involves dissolving 2-methylcitric acid in water and then adding sodium hydroxide to form the trisodium salt. The reaction conditions usually require a controlled temperature and pH to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where 2-methylcitric acid is reacted with sodium hydroxide under controlled conditions. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcitric acid trisodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form simpler molecules.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: 2-Methylcitric acid trisodium is used to study the 2-methylcitric acid cycle in bacteria, which is essential for understanding metabolic pathways involving propionate utilization .
Biology: In biological research, the compound is used to investigate the metabolic processes in bacteria and other microorganisms. It serves as a diagnostic marker for metabolic diseases such as propionic acidemia and methylmalonic aciduria .
Medicine: The compound is studied for its role in metabolic disorders and its potential therapeutic applications. It is used as a marker metabolite in the diagnosis and management of inherited metabolic diseases .
Industry: In industrial applications, this compound is used in the production of various chemicals and as a component in biochemical assays .
Mechanism of Action
2-Methylcitric acid trisodium exerts its effects by participating in the 2-methylcitric acid cycle. This cycle involves the conversion of propionate to pyruvate, which is then utilized in various metabolic pathways. The compound acts as an inhibitor of glutamate dehydrogenase activity, affecting mitochondrial energy homeostasis. It also induces permeability transition in mitochondria, leading to changes in mitochondrial membrane potential and swelling .
Comparison with Similar Compounds
Citric acid trisodium: Similar in structure but lacks the methyl group present in 2-methylcitric acid trisodium.
Isocitric acid trisodium: Another similar compound with a different arrangement of hydroxyl and carboxyl groups.
2-Methylisocitric acid trisodium: A closely related compound with a similar structure but different stereochemistry
Uniqueness: this compound is unique due to its specific role in the 2-methylcitric acid cycle and its diagnostic significance in metabolic diseases. Its ability to inhibit glutamate dehydrogenase and induce mitochondrial permeability transition sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H7Na3O7 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
trisodium;2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChI Key |
HPLKAWNRQOHUKD-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


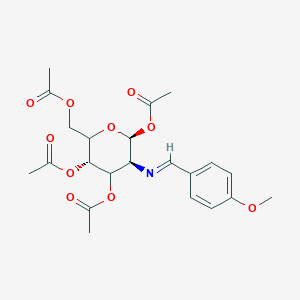
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
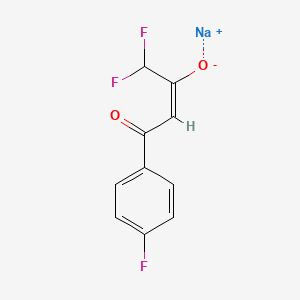
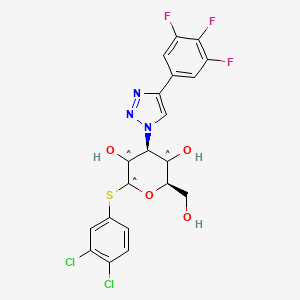
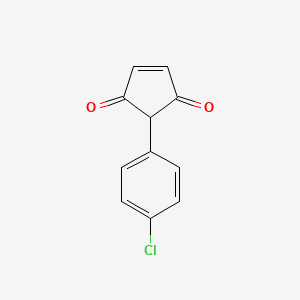
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)



![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
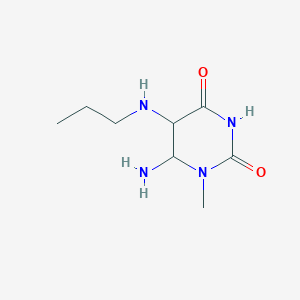
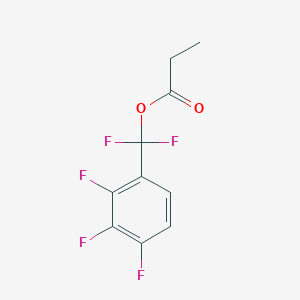
![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
